molecular formula C10H11ClF3N5OS B3035129 2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetyl)-N-methyl-1-hydrazinecarbothioamide CAS No. 303147-99-1

2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetyl)-N-methyl-1-hydrazinecarbothioamide

Cat. No. B3035129
CAS RN: 303147-99-1
M. Wt: 341.74 g/mol
InChI Key: YMXJPIVCYSPQOS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound, due to its functional groups, could participate in various chemical reactions. For example, the pyridine ring could undergo electrophilic substitution, and the amino group could participate in condensation reactions .

Scientific Research Applications

Synthesis and Characterization

  • Compounds including variations of hydrazinecarbothioamides have been synthesized, forming various heterocyclic rings, with their structure characterized using spectral techniques like infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) alongside elemental analyses and single-crystal X-ray diffraction analysis (Aly et al., 2018).

Inhibition of Cancer Cell Growth

  • Certain coordination compounds derived from hydrazinecarbothioamides, including derivatives, have shown the capacity to inhibit the growth and propagation of myeloid human leukemia HL-60 cancer cells in vitro, indicating potential applications in cancer treatment (Pakhontsu et al., 2014).

Mass Spectrometry and Molecular Modeling

  • The behavior of N-(3-Chlorophenyl)hydrazinecarbothioamide in reactions has been studied, with its molecular modeling and atomic charges of heteroatoms explored using software, providing a tool to investigate fragmentation pathways in mass spectrometry (Ramadan, 2019).

Hypoglycemic Activity

  • Derivatives of carbothioamides have shown hypoglycemic activity, lowering mean blood sugar levels and exhibiting antidiabetic activity in diabetic rats, suggesting their potential in diabetes treatment (Chaubey & Pandeya, 1989).

Structural Characterization and Biological Investigations

  • Synthesized compounds, including variations of hydrazinecarbothioamide, have been structurally characterized and investigated for biological activity against bacterial strains, showcasing their potential as antimicrobial agents (Abu-Melha, 2018).

Safety And Hazards

Based on similar compounds, it could be inferred that this compound might pose hazards such as being harmful if swallowed and causing skin and eye irritation . It’s crucial to handle such compounds with appropriate personal protective equipment and follow safety protocols.

properties

IUPAC Name

1-[[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetyl]amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N5OS/c1-15-9(21)19-18-7(20)4-17-8-6(11)2-5(3-16-8)10(12,13)14/h2-3H,4H2,1H3,(H,16,17)(H,18,20)(H2,15,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXJPIVCYSPQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)CNC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetyl)-N-methyl-1-hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetyl)-N-methyl-1-hydrazinecarbothioamide
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2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetyl)-N-methyl-1-hydrazinecarbothioamide
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2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetyl)-N-methyl-1-hydrazinecarbothioamide
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2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetyl)-N-methyl-1-hydrazinecarbothioamide
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2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetyl)-N-methyl-1-hydrazinecarbothioamide
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2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetyl)-N-methyl-1-hydrazinecarbothioamide

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